molecular formula C17H24N4O B14407703 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 80407-61-0

5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine

Cat. No.: B14407703
CAS No.: 80407-61-0
M. Wt: 300.4 g/mol
InChI Key: ZWQLWJWDJCCGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is an organic compound that features a pyrimidine ring substituted with a hexyloxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS in the presence of light or heat.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable leaving group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS typically yields brominated derivatives .

Mechanism of Action

The mechanism of action of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific hexyloxyphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

CAS No.

80407-61-0

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

5-[(4-hexoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H24N4O/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)11-14-12-20-17(19)21-16(14)18/h6-9,12H,2-5,10-11H2,1H3,(H4,18,19,20,21)

InChI Key

ZWQLWJWDJCCGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.